

1-(Trifluoroacetyl)imidazole chemical properties

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Compound of Interest

Compound Name: 1-(Trifluoroacetyl)imidazole

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An In-depth Technical Guide to 1-(Trifluoroacetyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1-(Trifluoroacetyl)imidazole** (TFAI). A highly reactive compound, TFAI serves as a potent trifluoroacetylating agent, finding significant use in organic synthesis and analytical chemistry.

Core Chemical and Physical Properties

1-(Trifluoroacetyl)imidazole is a colorless to light yellow liquid.^[1] It is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures (2-8°C).^{[2][3]} The compound is soluble in most common organic solvents, such as ether and tetrahydrofuran (THF), but reacts with water.^{[2][3]}

Property	Value
CAS Number	1546-79-8[1]
Molecular Formula	C5H3F3N2O[2]
Molecular Weight	164.09 g/mol [1][2]
Boiling Point	137 °C (lit.)[2][3]; 45-46 °C / 14 mmHg (lit.)[4][5]
Density	1.442 g/mL at 25 °C (lit.)[2][3]
Refractive Index	n _{20/D} 1.424 (lit.)[2][3]
Flash Point	44 °C (111.2 °F) - closed cup[5][6]
pKa (Predicted)	0.78 ± 0.10[2][3]

Reactivity and Applications

The reactivity of **1-(Trifluoroacetyl)imidazole** stems from the presence of the trifluoroacetyl group. The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, which significantly increases the electrophilicity of the carbonyl carbon.[7] This makes the molecule highly susceptible to nucleophilic attack and an efficient reagent for transferring the trifluoroacetyl group.[7]

Key applications include:

- **Derivatizing Agent:** TFAI is extensively used as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[6][7] It readily reacts with polar functional groups like amines and hydroxyls, increasing the volatility of the analytes.[7] Notable examples include the derivatization of amino acids, nucleosides, and degradation products of chemical warfare agents like mustard gas.[6][7][8]
- **Organic Synthesis:** In synthetic organic chemistry, the trifluoroacetyl group can be used as a protecting group for amines, alcohols, and thiols.[7] The stability of this group under certain conditions and its facile removal under others make it a versatile tool for chemists.[7]
- **Pharmaceutical and Agrochemical Development:** TFAI serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antifungal agents.[4] It

is also utilized in the formulation of agrochemicals to enhance the efficacy and stability of pesticides and herbicides.^[4]

Experimental Protocols

Synthesis of 1-(Trifluoroacetyl)imidazole

Two common methods for the laboratory-scale synthesis of **1-(Trifluoroacetyl)imidazole** are described below. All operations should be conducted in a well-ventilated fume hood using dry glassware and solvents.

Method 1: From Imidazole and Trifluoroacetic Anhydride^{[2][3]}

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25.8 g of imidazole in 120 mL of anhydrous tetrahydrofuran (THF).
- **Addition of Reagent:** Cool the solution in an ice bath. Slowly add 39.9 g of trifluoroacetic anhydride dissolved in 50 mL of anhydrous THF dropwise to the cooled imidazole solution with continuous stirring.
- **Reaction and Workup:** After the addition is complete, allow the reaction mixture to stir and warm to room temperature.
- **Isolation:** Filter the resulting mixture to remove any solid byproducts. Remove the solvent from the filtrate under reduced pressure.
- **Purification:** Purify the crude product by distillation to yield **1-(Trifluoroacetyl)imidazole**. A yield of 24.8 g has been reported for this method.^{[2][3]}

Method 2: From N,N'-Carbonyldiimidazole and Trifluoroacetic Acid^{[2][3]}

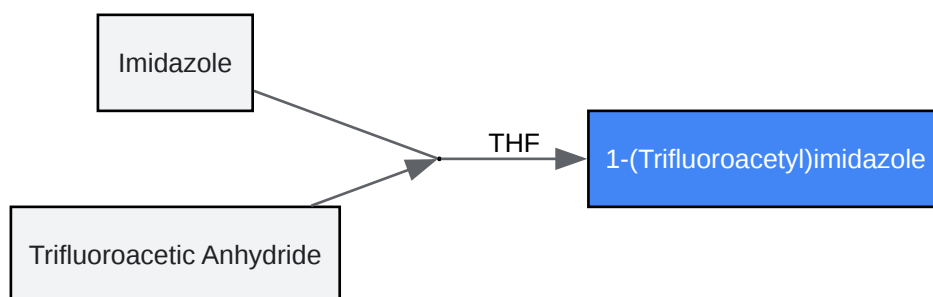
- **Reaction Setup:** Dissolve 20.5 g of N,N'-Carbonyldiimidazole in 100 mL of anhydrous THF in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.
- **Addition of Reagent:** Add 28.8 g of trifluoroacetic acid dissolved in 80 mL of anhydrous THF dropwise to the solution.
- **Reaction and Workup:** After the addition, cool the resulting solution for several hours.

- Isolation: Remove the solvent under reduced pressure.
- Purification: Distill the filtrate to obtain the final product. A reported yield for this procedure is 14.4 g.[2][3]

Derivatization of Amines for GC-MS Analysis (General Protocol)

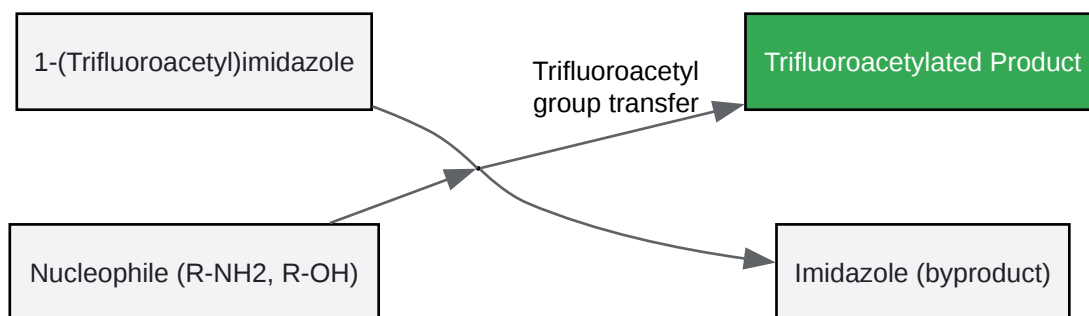
- Sample Preparation: Dissolve the amine-containing sample in a suitable anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).
- Derivatization: Add an excess of **1-(Trifluoroacetyl)imidazole** to the sample solution.
- Reaction: Heat the mixture at a suitable temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. The exact conditions may need to be optimized for the specific analyte.
- Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS for analysis.

Visualizations



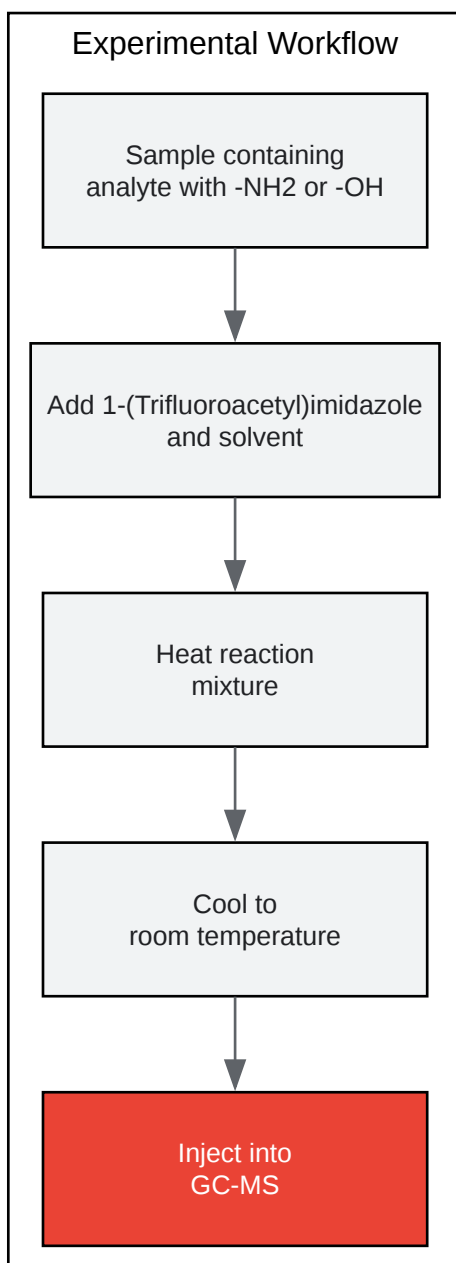
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Caption: Synthesis of **1-(Trifluoroacetyl)imidazole**.



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Caption: General trifluoroacetylation reaction.



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Caption: Workflow for GC-MS derivatization.

Spectroscopic Data

Structural elucidation and purity assessment of **1-(Trifluoroacetyl)imidazole** are typically performed using spectroscopic methods.^[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum shows characteristic signals for the protons on the imidazole ring.[7]
 - ^{13}C NMR: The carbon-13 NMR spectrum provides signals for the carbonyl carbon of the trifluoroacetyl group and the carbons of the imidazole ring.[7]
 - ^{19}F NMR: Fluorine-19 NMR is particularly useful for confirming the presence of the trifluoromethyl group.[7]
- Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1]
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[1]

Safety Information

1-(Trifluoroacetyl)imidazole is a flammable liquid and vapor.[2][9] It causes skin and serious eye irritation and may cause respiratory irritation.[2][9] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[9][10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] It is incompatible with strong oxidizing agents and strong bases.[10][11][12] In case of fire, use carbon dioxide, dry chemical, or foam to extinguish.[10]

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